Cyclopentadiene

Description

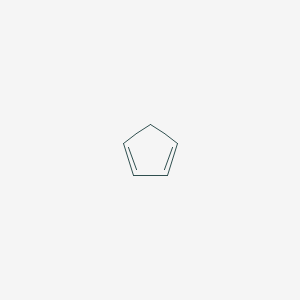

This compound, also known as HCp or pentole, belongs to the class of organic compounds known as cycloalkenes. These are unsaturated monocyclic hydrocarbons having one endocyclic double bond. This compound exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound is also a parent compound for other transformation products, including but not limited to, cyclopentadienide, cyclopentadienyl, and cyclopentadienylium.

This compound is a cycloalkadiene.

Structure

3D Structure

Properties

IUPAC Name |

cyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-2-4-5-3-1/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWFCLXCOIISFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | CYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | CYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54405-19-5, 26779-34-0, 7313-32-8, 25568-84-7 | |

| Details | Compound: Cyclopentadiene homopolymer | |

| Record name | 1,3-Cyclopentadiene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54405-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Cyclopentadiene homopolymer | |

| Record name | 1,3-Cyclopentadiene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26779-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Cyclopentadiene homopolymer | |

| Record name | 1,3-Cyclopentadiene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7313-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Cyclopentadiene homopolymer | |

| Record name | Cyclopentadiene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25568-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0027191 | |

| Record name | 1,3-Cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclopentadiene is a colorless liquid with an irritating, terpene-like odor. Bp: 42.5 °C; Flash point: 77 °F. Density: 0.805 g cm-3., Liquid, Colorless liquid with an irritating, terpene-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating, terpene-like odor. | |

| Record name | CYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Cyclopentadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/401 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

107 °F at 760 mmHg (NIOSH, 2023), 41 °C, 41.5-42.0 °C, 107 °F | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | 1,3-CYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/401 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | Cyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

77 °F (NIOSH, 2023), 77 °F, 77 °F (OPEN CUP), 25 °C o.c., 77 °F (open cup), (oc) 77 °F | |

| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |

| Record name | CYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |

| Record name | Cyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |

| Record name | 1,3-CYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |

| Record name | CYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |

| Record name | CYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/401 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |

| Record name | Cyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 1,800 mg/L at 25 °C, Miscible with carbon tetrachloride; soluble in carbon disulfide, aniline, acetic acid, liquid petrolatum, Soluble in acetone; miscible with ethanol, ethyl ether, benzene, Solubility in water: insoluble, Insoluble | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | 1,3-CYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | Cyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8 (NIOSH, 2023) - Less dense than water; will float, 0.8021 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.80 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | 1,3-CYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/401 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | Cyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

(AIR= 1) AT BOILING POINT OF CYCLOPENTADIENE 2.3, Relative vapor density (air = 1): 2.3 | |

| Details | Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2 | |

| Record name | 1,3-CYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2 | |

| Record name | CYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

400 mmHg (NIOSH, 2023), 435.0 [mmHg], 400 mmHg | |

| Record name | CYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/401 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

542-92-7 | |

| Record name | CYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DFH9434HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-CYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/401 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Cyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GYF4240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-121 °F (NIOSH, 2023), -95.54 °C, -85 °C, -121 °F | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | 1,3-CYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | CYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/401 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |

| Record name | Cyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

synthesis and characterization of cyclopentadiene monomer

An In-depth Technical Guide on the Synthesis and Characterization of Cyclopentadiene Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CPD) is a highly reactive cyclic diene that serves as a crucial precursor in the synthesis of various organic compounds, including pharmaceuticals and organometallic complexes. Its transient nature at ambient temperatures, readily dimerizing to dithis compound (B1670491) (DCPD), necessitates in situ generation or careful handling for its use as a monomer. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound monomer, tailored for professionals in research and drug development. It includes detailed experimental protocols, tabulated data for key properties and analytical parameters, and visual diagrams to elucidate the experimental workflows and logical relationships involved.

Synthesis of this compound Monomer

The most common and practical method for generating this compound monomer in a laboratory setting is through the thermal retro-Diels-Alder reaction of its dimer, dithis compound.[1][2][3][4][5][6] Industrially, this compound is obtained from coal tar or by steam cracking of naphtha.[1][7][8][9][10]

Principle: Retro-Diels-Alder Reaction

The dimerization of this compound is a reversible Diels-Alder reaction.[11][12] By heating dithis compound, the equilibrium is shifted towards the monomer, which can then be isolated by distillation.[1][5][12]

Experimental Protocol: Laboratory Scale Synthesis

This protocol details the depolymerization of dithis compound to yield this compound monomer.

Materials:

-

Dithis compound (technical grade)

-

Coarse iron filings or turnings (optional)[2]

-

Apparatus for fractional distillation (e.g., 500-mL two-necked round-bottomed flask, thermometer, Vigreaux or Friedrichs-type condenser, efficient water-cooled condenser, receiving flask)[2][13]

-

Heating mantle or oil bath

-

Dry Ice bath[2]

Procedure:

-

Assemble a fractional distillation apparatus in a well-ventilated fume hood. It is recommended to use ground-glass jointed equipment throughout the setup.[2]

-

Place approximately 200 mL (195 g) of technical dithis compound into the 500-mL distillation flask. Coarse iron filings may be added to facilitate a smoother depolymerization, though their value is considered questionable.[2]

-

Heat the distillation flask using a heating mantle or an oil bath to a temperature of approximately 160 °C, or until the this compound monomer begins to distill smoothly.[2][13] The thermal decomposition generally starts at about 150 °C.[13]

-

The this compound monomer will distill as a colorless liquid at a boiling point of 38–46 °C.[2][13]

-

Collect the freshly distilled this compound in a receiving flask immersed in a Dry Ice bath to prevent its rapid re-dimerization.[2] The receiver should be protected from atmospheric moisture with a drying tube.[2][14]

-

The monomer should be used immediately after preparation as it dimerizes rapidly at room temperature.[2][13] If short-term storage is necessary, it must be maintained at Dry Ice temperatures.[2][14]

Yield: The yield is dependent on the quality of the starting dithis compound. Yields approximating 87% have been achieved.[2]

Purification of this compound Monomer

For applications requiring high purity, the freshly prepared this compound can be further purified.

Experimental Protocol: Purification by Distillation

Further purification can be achieved by a subsequent distillation.

Procedure:

-

The freshly prepared this compound can be distilled at a reduced pressure (e.g., about 20 mm).[2]

-

The product should be collected in a receiver cooled by a Dry Ice bath.[2]

Removal of Peroxides

Commercial dithis compound can form peroxides during storage, which can be hazardous.

Procedure:

-

To remove peroxides, the dithis compound can be passed through a short column of activated alumina (B75360) before distillation.[15]

Characterization of this compound Monomer

A combination of physical property measurements and spectroscopic techniques is employed to characterize this compound monomer.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆ | [1][3] |

| Molar Mass | 66.103 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1][3][16][17] |

| Odor | Irritating, terpene-like | [1][16][17] |

| Boiling Point | 39 to 43 °C | [1] |

| Melting Point | -90 °C | [1] |

| Density | 0.802 g/cm³ | [1] |

| Refractive Index (n²⁰D) | 1.44 | [1] |

| Solubility in water | Insoluble | [1][18] |

Spectroscopic Characterization

NMR spectroscopy is a definitive method for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the olefinic and methylene (B1212753) protons.[19][20] It is important to note that the hydrogen atoms in this compound undergo rapid[1][3]-sigmatropic shifts, which can be observed in variable temperature ¹H NMR spectra.[3]

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the different carbon environments within the molecule.[21]

A representative ¹H NMR spectrum of 1,3-cyclopentadiene is available for reference.[22]

Gas chromatography is an essential technique for assessing the purity of the this compound monomer and for identifying impurities such as dithis compound and codimers formed with other dienes like isoprene (B109036) and piperylenes.[23][24]

Typical GC Conditions:

-

Column: A capillary column with a stationary phase such as m-bis(m-phenoxyphenoxy) benzene (B151609) with 2% Apiezon L (MBMA) or an Agilent CP-Sil 5 CB fused silica (B1680970) column is suitable for separating this compound from its impurities.[23][24]

-

Carrier Gas: Hydrogen is commonly used.[24]

-

Injector and Detector: Typical temperatures are 250 °C for the injector and 300 °C for the Flame Ionization Detector (FID).[24]

-

Temperature Program: A programmed temperature ramp (e.g., 50 °C held for 6 minutes, then ramped at 5 °C/min to 275 °C) can effectively separate components.[24]

Mass spectrometry, frequently coupled with gas chromatography (GC-MS), is utilized to confirm the molecular weight and fragmentation pattern of this compound.[25][26]

-

Molecular Ion (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z = 66.1011.[27]

-

Fragmentation Pattern: A characteristic fragmentation pattern for 1,3-cyclopentadiene can be found in spectral databases like the NIST WebBook.[25][27]

Logical and Experimental Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound monomer.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound monomer.

Safety Considerations

-

This compound is a flammable liquid with a flash point of 25 °C.[1] All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.

-

The vapor has an irritating, terpene-like odor.[16][17] Appropriate personal protective equipment, including safety glasses and chemical-resistant gloves, should be worn.

-

The dimerization of this compound is highly exothermic and can cause a rupture of a closed container if not properly cooled.[16]

-

The depolymerization of dithis compound should be performed with care to avoid rapid pressure increases. The residue in the distillation flask can become viscous and should be handled while still hot and mobile.[2]

-

Dithis compound may form explosive peroxides upon storage.[18] It is prudent to test for and remove peroxides before heating.[15]

Conclusion

The synthesis of this compound monomer via the retro-Diels-Alder reaction of dithis compound is a well-established and accessible laboratory procedure. The inherent instability of the monomer necessitates careful handling, immediate use, or stringent low-temperature storage to prevent dimerization. A thorough characterization, combining the assessment of its physical properties with spectroscopic analysis through NMR, GC, and MS, is crucial to ensure its identity and purity for subsequent applications in research and development. This guide provides the essential protocols, data, and workflows to enable scientific professionals to confidently prepare and characterize high-quality this compound monomer for their synthetic endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound [chemeurope.com]

- 4. The Diels-Alder Reaction [cs.gordon.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. odp.library.tamu.edu [odp.library.tamu.edu]

- 7. us.metoree.com [us.metoree.com]

- 8. New Technology for Production of Dithis compound and Methyl-Dicyklopentadiene [mdpi.com]

- 9. US2453044A - Process for producing this compound and its homologues - Google Patents [patents.google.com]

- 10. Industrial production method of dicyclopentadiene_Chemicalbook [chemicalbook.com]

- 11. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Organosynthetic & Organometallic Chemistry: Preparation of this compound [tvv2008.blogspot.com]

- 14. Systematic Method of this compound and 3-Chlorocyclopentene - Chempedia - LookChem [lookchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound | C5H6 | CID 7612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | Occupational Safety and Health Administration [osha.gov]

- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. spectrabase.com [spectrabase.com]

- 22. 1,3-Cyclopentadiene(542-92-7) 1H NMR spectrum [chemicalbook.com]

- 23. academic.oup.com [academic.oup.com]

- 24. agilent.com [agilent.com]

- 25. 1,3-Cyclopentadiene [webbook.nist.gov]

- 26. 1,3-Cyclopentadiene, 5-methyl- [webbook.nist.gov]

- 27. 1,3-Cyclopentadiene [webbook.nist.gov]

An In-depth Technical Guide to the Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the [4+2] cycloaddition reaction between cyclopentadiene and maleic anhydride (B1165640), a classic example of the Diels-Alder reaction. It covers the underlying mechanism, stereochemical outcomes, quantitative data, and detailed experimental protocols.

Introduction

The Diels-Alder reaction is a powerful and elegant concerted, pericyclic reaction in organic synthesis that forms a six-membered ring from a conjugated diene and a substituted alkene (the dienophile). Discovered by Otto Diels and Kurt Alder, this Nobel Prize-winning reaction is renowned for its high degree of stereoselectivity and atom economy, making it a cornerstone in the synthesis of complex cyclic molecules, including natural products and pharmaceuticals.

The reaction between this compound (the diene) and maleic anhydride (the dienophile) is a widely studied example that proceeds rapidly at room temperature. It serves as an excellent model for illustrating fundamental principles of cycloaddition, including Frontier Molecular Orbital (FMO) theory, transition state geometry, and the concepts of kinetic versus thermodynamic control. This reaction yields a bicyclic product, cis-norbornene-5,6-dicarboxylic anhydride, with a strong preference for the endo stereoisomer under standard conditions.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction is a [4π + 2π] cycloaddition, meaning it involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. The reaction proceeds through a single, cyclic transition state without the formation of any intermediates.

Frontier Molecular Orbital (FMO) Theory

The reactivity and selectivity of the Diels-Alder reaction are effectively explained by Frontier Molecular Orbital (FMO) theory. This theory posits that the dominant interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In this specific case:

-

This compound (Diene): As the electron-rich component, its HOMO is the key orbital.

-

Maleic Anhydride (Dienophile): The electron-withdrawing anhydride group makes the double bond electron-poor, lowering the energy of its LUMO.

The reaction is facilitated by the energetically favorable overlap between the HOMO of this compound and the LUMO of maleic anhydride.

Caption: FMO diagram showing the primary HOMO-LUMO interaction.

The Endo Rule and Stereoselectivity

The reaction of a cyclic diene and a dienophile can result in two diastereomeric products: endo and exo.

-

Endo Product: The substituents on the dienophile are oriented syn (on the same side) to the larger bridge of the newly formed bicyclic system.

-

Exo Product: The substituents on the dienophile are oriented anti (on the opposite side) to the larger bridge.

Caption: Reaction pathways for endo and exo product formation.

Under normal, kinetically controlled conditions (e.g., room temperature), the endo product is formed preferentially. This preference, known as the Endo Rule , is attributed to secondary orbital interactions . In the endo transition state, the p-orbitals of the carbonyl groups on maleic anhydride can overlap favorably with the developing π-system of the diene (specifically the C2 and C3 atoms). This extra bonding interaction lowers the activation energy of the endo pathway, making it the faster, kinetically favored route.

Kinetic vs. Thermodynamic Control

The Diels-Alder reaction is reversible at higher temperatures.

-

Kinetic Control (Low Temperature): The reaction is irreversible, and the major product is the one that forms the fastest. Due to the lower activation energy of its transition state, the endo adduct is the kinetic product.

-

Thermodynamic Control (High Temperature): At elevated temperatures, the retro-Diels-Alder reaction becomes significant, establishing an equilibrium between reactants and products. The product distribution then reflects the relative thermodynamic stabilities of the isomers. The exo product is sterically less hindered and therefore more stable than the endo product. Consequently, the exo isomer is the thermodynamic product and will be the major component at equilibrium.

Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.

Quantitative Data

The physical and spectroscopic properties of the primary product, cis-norbornene-5,6-endo-dicarboxylic anhydride, are well-characterized.

Table 1: Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| Melting Point (endo) | 163-165 °C | |

| Melting Point (exo) | 140-145 °C | |

| Appearance | White crystalline solid |

Table 2: Spectroscopic Data for cis-Norbornene-5,6-endo-dicarboxylic anhydride

| Spectroscopy | Peak/Shift (ppm or cm⁻¹) | Assignment | Reference(s) |

| ¹H NMR (CDCl₃) | δ 6.30 (dd) | Vinylic protons (H-5, H-6) | |

| δ 3.57 (dd) | Bridgehead protons (H-1, H-4) | ||

| δ 3.45 (m) | Protons adjacent to anhydride (H-2, H-3) | ||

| δ 1.78, 1.59 (m) | Methylene bridge proton (H-7) | ||

| ¹³C NMR (CDCl₃) | δ 171.3 | Carbonyl carbons (C=O) | |

| δ 135.5 | Vinylic carbons (C-5, C-6) | ||

| δ 52.7 | Carbons adjacent to anhydride (C-2, C-3) | ||

| δ 47.1, 46.1 | Bridgehead & Methylene carbons (C-1, C-4, C-7) | ||

| IR (KBr Pellet) | ~2980 cm⁻¹ | C-H stretch | |

| ~1840, 1767 cm⁻¹ | Anhydride C=O stretches (symmetric & asymmetric) |

Experimental Protocols

Protocol 1: Preparation of this compound Monomer

This compound readily dimerizes at room temperature via a Diels-Alder reaction with itself to form dithis compound (B1670491). To be used as a reactant, the dimer must be "cracked" back into the monomer.

Methodology:

-

Set up a fractional distillation apparatus.

-

Place dithis compound (e.g., 20 mL) into the distilling flask.

-

Heat the flask gently in an oil bath to approximately 170-190 °C. The dimer will undergo a retro-Diels-Alder reaction.

-

The this compound monomer (boiling point: 40-42 °C) is significantly more volatile than the dimer (boiling point: ~170 °C) and will distill over.

-

Collect the freshly distilled this compound monomer in a receiver flask cooled in an ice bath to prevent re-dimerization.

-

The monomer should be used immediately for the subsequent reaction.

Protocol 2: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride

This protocol is adapted from multiple standard laboratory procedures.

Methodology:

-

In a 50-mL Erlenmeyer flask, dissolve maleic anhydride (e.g., 2.0 g) in ethyl acetate (B1210297) (e.g., 8 mL), warming gently if necessary.

-

Add a less polar solvent such as hexane (B92381) or petroleum ether (e.g., 8 mL) to the solution. This will create a mixed solvent system from which the product will readily crystallize.

-

Cool the flask containing the maleic anhydride solution in an ice-water bath.

-

Slowly add the freshly prepared, chilled this compound (e.g., 2 mL) to the cooled maleic anhydride solution while swirling the flask. The reaction is highly exothermic.

-

A white precipitate of the product should form almost immediately. Allow the flask to stand in the ice bath for at least 15-20 minutes to ensure complete crystallization.

-

Collect the crystalline product by suction filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting materials.

-

Allow the product to air dry on the filter paper or in a desiccator. Determine the yield and melting point.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The Diels-Alder reaction between this compound and maleic anhydride is a fundamentally important transformation that exemplifies the principles of pericyclic reactions. Its high yield, predictability, and stereoselectivity are governed by well-understood electronic and steric factors, primarily explained through Frontier Molecular Orbital theory. The preference for the endo product under kinetic control, arising from stabilizing secondary orbital interactions in the transition state, is a key feature. This reaction remains a valuable tool in both pedagogical settings and advanced synthetic applications, offering a reliable method for the construction of complex bicyclic systems.

The Accidental Discovery and Structural Elucidation of Ferrocene: A Technical Guide

Introduction

The discovery of ferrocene (B1249389), bis(η⁵-cyclopentadienyl)iron(II), in 1951 marked a pivotal moment in the history of chemistry, heralding the dawn of modern organometallic chemistry.[1][2][3] Its unusual "sandwich" structure, where an iron atom is centrally bonded between two parallel cyclopentadienyl (B1206354) rings, was a concept previously unknown and challenged existing bonding theories.[2][4] This technical guide provides an in-depth exploration of the history and discovery of ferrocene from cyclopentadiene, tailored for researchers, scientists, and drug development professionals. It details the initial serendipitous syntheses, the subsequent race to determine its structure, and the key experimental protocols that led to this landmark discovery.

The Serendipitous Discoveries

The synthesis of ferrocene was independently and accidentally achieved by two research groups in 1951.

1.1. Kealy and Pauson's Attempted Synthesis of Fulvalene

In an attempt to synthesize fulvalene, T. J. Kealy and P. L. Pauson at Duquesne University treated cyclopentadienyl magnesium bromide with ferric chloride.[5][6][7] Instead of the expected product, they isolated a remarkably stable, orange crystalline solid.[7] Their work, published in Nature in December 1951, is often cited as the first public report of ferrocene's synthesis.[5][8]

1.2. Miller, Tebboth, and Tremaine's Industrial Research

Concurrently, S. A. Miller, J. A. Tebboth, and J. F. Tremaine at the British Oxygen Company were investigating the reaction of various hydrocarbons with nitrogen over a reduced iron catalyst.[9][10] When they passed this compound vapor over this catalyst at 300°C, they also obtained the same stable, orange iron-containing compound.[11] Although their work was completed earlier, it was published in the Journal of the Chemical Society in 1952.[8][9]

Initially, both groups proposed an incorrect structure for the compound, suggesting a conventional metal-carbon sigma bond.[7]

The Race for the Correct Structure: A Paradigm Shift

The remarkable stability of the new organoiron compound intrigued the chemical community, leading to a flurry of research to determine its true structure.[12]

2.1. The "Sandwich" Proposal

Geoffrey Wilkinson at Harvard University and, independently, Ernst Otto Fischer at the Technical University of Munich, proposed the revolutionary "sandwich" structure.[4][13] This model suggested that the iron atom was symmetrically bonded to the π-electron systems of two parallel cyclopentadienyl rings.[4] This structure was consistent with the compound's observed properties, such as its diamagnetism and lack of a dipole moment.[12]

2.2. Woodward's Contribution and Spectroscopic Evidence

Robert B. Woodward, also at Harvard, made significant contributions to the structural elucidation.[1][14] Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provided crucial evidence supporting the sandwich structure.[3] The name "ferrocene" was coined by Woodward's group, reflecting its aromatic character.[12] For their groundbreaking work on sandwich compounds, Geoffrey Wilkinson and Ernst Otto Fischer were jointly awarded the Nobel Prize in Chemistry in 1973.[12][15]

Physicochemical and Spectroscopic Data of Ferrocene

The unique structure of ferrocene gives rise to its distinct physical and spectroscopic properties.

Table 1: Physicochemical Properties of Ferrocene

| Property | Value |

| Molecular Formula | C₁₀H₁₀Fe |

| Molecular Weight | 186.03 g/mol [16] |

| Appearance | Orange crystalline solid[2] |

| Melting Point | 172.5-174 °C[2] |

| Boiling Point | 249 °C[2] |

| Sublimation Point | > 100 °C[2] |

| Solubility | Insoluble in water; soluble in many organic solvents[2] |

Table 2: Spectroscopic Data of Ferrocene

| Spectroscopic Technique | Key Data |

| ¹H NMR | A single peak is observed, indicating the equivalence of all ten protons.[17] |

| ¹³C NMR | A single resonance is typically observed for the ten carbon atoms of the cyclopentadienyl rings.[11][18] |

| Infrared (IR) | Characteristic peaks are observed for the C-H and C-C vibrations of the cyclopentadienyl rings, as well as the metal-ring vibrations.[16][19][20][21][22] |

Experimental Protocols for the Synthesis of Ferrocene from this compound

Several methods have been developed for the synthesis of ferrocene. The following are representative protocols based on the historical discoveries and subsequent refinements.

4.1. Synthesis via Grignard Reagent (Kealy and Pauson's Method)

This method involves the reaction of a cyclopentadienyl Grignard reagent with an iron salt.

-

Reagents: Magnesium turnings, bromocyclopentane (B41573) (to form the Grignard reagent), anhydrous ferric chloride, diethyl ether.

-

Procedure:

-

Prepare cyclopentadienylmagnesium bromide in anhydrous diethyl ether.

-

Slowly add a solution of anhydrous ferric chloride in diethyl ether to the Grignard reagent with stirring under an inert atmosphere.

-

After the reaction is complete, the mixture is hydrolyzed.

-

The ferrocene is then isolated from the organic layer and purified, typically by sublimation or recrystallization.[23]

-

4.2. Direct Reaction with Iron (II) Chloride

A common laboratory preparation involves the reaction of this compound with iron(II) chloride in the presence of a base.[24]

-

Reagents: this compound (freshly cracked from dithis compound), potassium hydroxide (B78521), iron(II) chloride tetrahydrate, 1,2-dimethoxyethane (B42094) (DME) or dimethyl sulfoxide (B87167) (DMSO).[24][25]

-

Procedure:

-

Freshly distill this compound from dithis compound.

-

In a flask under a nitrogen atmosphere, dissolve potassium hydroxide in DME.

-

Add the freshly distilled this compound to the basic solution to form the cyclopentadienyl anion.

-

Slowly add a solution of iron(II) chloride tetrahydrate in DMSO to the reaction mixture.

-

Stir the mixture for a designated period.

-

Pour the reaction mixture into a mixture of ice and hydrochloric acid.

-

Collect the precipitated crude ferrocene by filtration, wash with water, and dry.

-

Visualizing the Discovery and Synthesis of Ferrocene

Diagram 1: Timeline of the Discovery of Ferrocene

References

- 1. scribd.com [scribd.com]

- 2. research-collection.ethz.ch [research-collection.ethz.ch]

- 3. Ferrocene [chm.bris.ac.uk]

- 4. At Least 60 Years of Ferrocene - ChemistryViews [chemistryviews.org]

- 5. Kealy, T.J. and Pauson, P.L. (1951) A New Type of Organo-Iron Compound. Nature, 168, 1039-1040. - References - Scientific Research Publishing [scirp.org]

- 6. File:Kealy and Pauson synthesis of ferrocene.jpg - Wikimedia Commons [commons.wikimedia.org]

- 7. Fifty years since the ferrocene furore | Feature | Chemistry World [chemistryworld.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Miller, S.A., Tebboth, J.A. and Tremaine, J.F. (1952) Dicyclopentadienyliron. Journal of Chemical Society, 632-635. - References - Scientific Research Publishing [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Ferrocene(102-54-5) 13C NMR [m.chemicalbook.com]

- 12. Ferrocene - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. nobelprize.org [nobelprize.org]

- 16. Ferrocene [webbook.nist.gov]

- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Ferrocene(102-54-5) IR Spectrum [chemicalbook.com]

- 22. Analysis of substituted ferrocenes by infrared spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 23. web.mit.edu [web.mit.edu]

- 24. studylib.net [studylib.net]

- 25. magritek.com [magritek.com]

- 26. alpha.chem.umb.edu [alpha.chem.umb.edu]

A Technical Guide to the Spectroscopic Properties of Cyclopentadiene

Introduction: Cyclopentadiene (C₅H₆) is a cyclic diene that serves as a cornerstone in organometallic chemistry, particularly as a precursor to the cyclopentadienyl (B1206354) (Cp) ligand, and as a versatile reagent in organic synthesis, notably in Diels-Alder reactions. Spectroscopic analysis is fundamental to confirming its purity and studying its chemical transformations. A critical characteristic of this compound is its propensity to readily undergo a Diels-Alder dimerization at room temperature to form dithis compound (B1670491). Consequently, spectroscopic analysis requires the use of freshly prepared monomer, obtained by "cracking" the dimer via retro-Diels-Alder reaction immediately before use. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, complete with data summaries and detailed experimental protocols for the research scientist.

Prerequisite: Cracking of Dithis compound

All spectroscopic measurements of this compound monomer must begin with its preparation from the commercially available dimer, dithis compound. This is achieved through a fractional distillation process that reverses the dimerization reaction.

Experimental Protocol: Cracking of Dithis compound

-